molecular formula C3H4O6S-2 B1263593 3-Sulfonatolactate(2-)

3-Sulfonatolactate(2-)

Cat. No.: B1263593
M. Wt: 168.13 g/mol
InChI Key: CQQGIWJSICOUON-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

3-sulfonatolactate(2-) is an organosulfonate oxoanion arising from deprotonation of the sulfo and carboxy groups of 3-sulfolactic acid. It is a hydroxy monocarboxylic acid anion and an alkanesulfonate oxoanion. It is a conjugate base of a 3-sulfolactic acid.

Scientific Research Applications

Functionalization and Hydrophilicity Improvement

1,3-Propanesultone, a related sulfonate, is utilized for the functionalization of various substances including dyes, polymers, nucleosides, and proteins to enhance their hydrophilicity. It's known for its role in preparing different classes of surfactants due to its capacity to act as a protected form for sulfonic acid, sulfonamide, and sulfonate (Sikervar, 2014).

Enzymatic Catalysis in Biosynthesis

The enzyme (2R)-phospho-3-sulfolactate synthase (ComA) from Methanococcus jannaschii catalyzes the first step in the biosynthesis of coenzyme M, highlighting the importance of sulfolactate in biological pathways. This enzyme operates across a broad range of temperature and pH conditions, demonstrating the adaptability of sulfolactate-based reactions in nature (Graham, Xu, & White, 2002).

Sulfonation of Carbon Nanomaterials

Sulfonated carbon nanomaterials have been achieved through direct sulfonation, significantly enhancing their acidity and maintaining textural parameters. This process, involving various sulfonating agents, indicates the potential of sulfonates like 3-Sulfonatolactate(2-) in modifying the properties of carbon-based materials for diverse applications (Koskin et al., 2020).

Role in Synthetic and Medicinal Chemistry

3-Sulfolenes and their derivatives have become crucial in the preparation of multi-substituted 1,3-diene equivalents. The sulfolene motif itself is increasingly used in creating molecules for biological applications, demonstrating the broad utility of sulfonate compounds in both synthetic and medicinal chemistry (Brant & Wulff, 2015).

Properties

Molecular Formula

C3H4O6S-2

Molecular Weight

168.13 g/mol

IUPAC Name

2-hydroxy-3-sulfonatopropanoate

InChI

InChI=1S/C3H6O6S/c4-2(3(5)6)1-10(7,8)9/h2,4H,1H2,(H,5,6)(H,7,8,9)/p-2

InChI Key

CQQGIWJSICOUON-UHFFFAOYSA-L

Canonical SMILES

C(C(C(=O)[O-])O)S(=O)(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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